
Ethyl 1-(bromomethyl)cyclopropanecarboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 1-(bromomethyl)cyclopropanecarboxylate consists of a cyclopropane ring with a bromomethyl group and a carboxylate group attached to it. The InChI key for this compound is AADCTOWEQFWQTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 1-(bromomethyl)cyclopropanecarboxylate is a liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Aplicaciones Científicas De Investigación
Synthesis of Cyclopropane Derivatives
This compound is pivotal in the synthesis of cyclopropane derivatives, which are crucial in medicinal chemistry. The presence of the cyclopropane ring in a molecular structure can significantly alter the molecule’s biological activity, making it a valuable moiety in drug design .
Halogenation Reactions
Ethyl 1-(bromomethyl)cyclopropanecarboxylate serves as a halogenating agent. It’s used to introduce a bromomethyl group into organic compounds, which is a key step in the synthesis of various pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to modify the properties of polymers and create new materials with desired characteristics such as increased resilience or specific conductivity .
Organic Synthesis
It is a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of multiple bonds and the introduction of functional groups that are essential in organic synthesis .
Computational Chemistry
In computational chemistry, Ethyl 1-(bromomethyl)cyclopropanecarboxylate is used in molecular modeling and simulations to predict the behavior of molecules and their interactions with biological targets .
Analytical Chemistry
This compound is also used in analytical chemistry for the development of new analytical methods. It can act as a standard or reagent in chromatography and spectrometry to identify and quantify other substances .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCTOWEQFWQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(bromomethyl)cyclopropanecarboxylate | |
CAS RN |
1823918-74-6 | |
| Record name | Ethyl 1-(bromomethyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



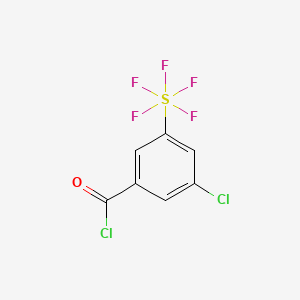
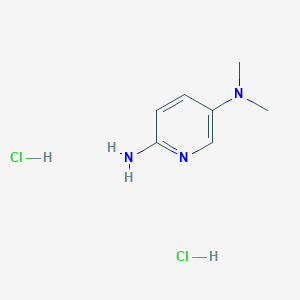

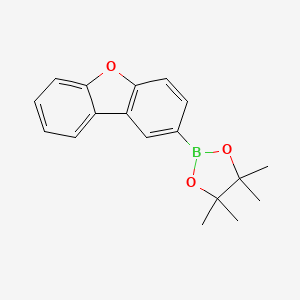
![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)
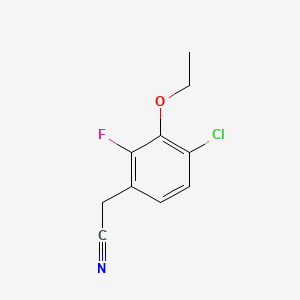

![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)
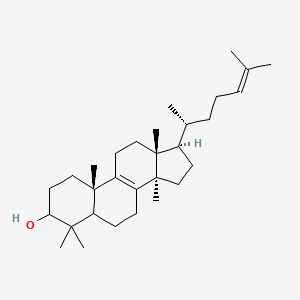
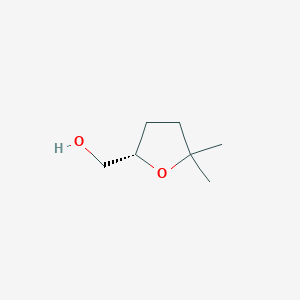
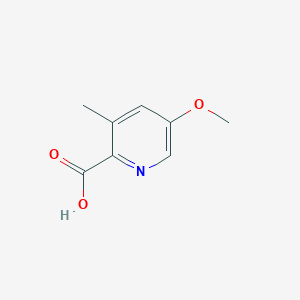

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)